
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-ヒドロキシ-5-メトキシフェニル)-1-オキソ-4-フェニルブチル)-4-メチルピペラジンは、ピペラジン環、フェニル基、メトキシフェニル基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(4-(2-ヒドロキシ-5-メトキシフェニル)-1-オキソ-4-フェニルブチル)-4-メチルピペラジンの合成は、通常、容易に入手可能な前駆体から始まる複数のステップを伴います。一般的な方法の1つは、適切な触媒の存在下で、2-ヒドロキシ-5-メトキシベンズアルデヒドとフェニル酢酸を反応させて中間体を得ることです。この中間体を次に、制御された条件下で4-メチルピペラジンと反応させると、最終生成物が得られます。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために合成経路を最適化することが含まれる場合があります。これには、連続フローリアクターの使用、触媒の高スループットスクリーニング、最終生成物の純度を確保するための高度な精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
1-(4-(2-ヒドロキシ-5-メトキシフェニル)-1-オキソ-4-フェニルブチル)-4-メチルピペラジンは、次のようなさまざまな化学反応を受けることができます。
酸化: ヒドロキシル基を酸化してケトンまたはアルデヒドを生成できます。
還元: カルボニル基を還元してアルコールを生成できます。
置換: メトキシ基を他の官能基と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ハロゲン (例:臭素) や求核剤 (例:アミン) などの試薬を置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりケトンが生成される場合がありますが、カルボニル基の還元によりアルコールが生成される場合があります。
科学研究への応用
1-(4-(2-ヒドロキシ-5-メトキシフェニル)-1-オキソ-4-フェニルブチル)-4-メチルピペラジンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 創薬や開発における応用を持つバイオ活性化合物としての可能性があります。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果を調査する研究が進行中です。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
1-(4-(2-ヒドロキシ-5-メトキシフェニル)-1-オキソ-4-フェニルブチル)-4-メチルピペラジンの作用機序は、特定の分子標的や経路との相互作用を含みます。たとえば、特定の酵素や受容体に結合して、その活性を調節し、生物学的反応を引き起こす可能性があります。関与する正確な分子標的や経路は現在も調査中ですが、予備的な研究では、炎症や細胞増殖に関連するシグナル伝達経路に影響を与える可能性があることが示唆されています。
類似の化合物との比較
類似の化合物
2-ヒドロキシ-5-メトキシアセトフェノン: メトキシフェニル基を共有していますが、ピペラジン環がありません。
4-ヒドロキシ-2-キノロン: 類似のヒドロキシル基が含まれていますが、異なるコア構造を持っています。
2-{[(2-ヒドロキシ-5-メトキシフェニル)メチリデン]アミノ}ニコチン酸: メトキシフェニル基が含まれていますが、全体的な構造が異なります。
独自性
1-(4-(2-ヒドロキシ-5-メトキシフェニル)-1-オキソ-4-フェニルブチル)-4-メチルピペラジンは、ピペラジン環とメトキシフェニル基を組み合わせたことで独特であり、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methoxyacetophenone: Shares the methoxyphenyl group but lacks the piperazine ring.
4-Hydroxy-2-quinolones: Contains a similar hydroxyl group but has a different core structure.
2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid: Similar in having a methoxyphenyl group but differs in the overall structure.
Uniqueness
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is unique due to its combination of a piperazine ring with a methoxyphenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
104688-41-7 |
|---|---|
分子式 |
C22H28N2O3 |
分子量 |
368.5 g/mol |
IUPAC名 |
4-(2-hydroxy-5-methoxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H28N2O3/c1-23-12-14-24(15-13-23)22(26)11-9-19(17-6-4-3-5-7-17)20-16-18(27-2)8-10-21(20)25/h3-8,10,16,19,25H,9,11-15H2,1-2H3 |
InChIキー |
WBGKSOGUMQKYCN-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


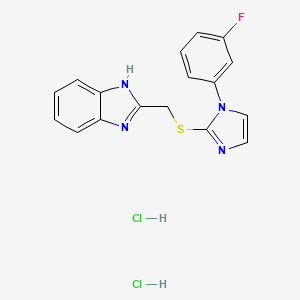

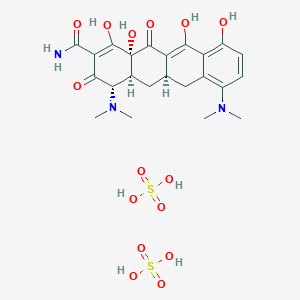
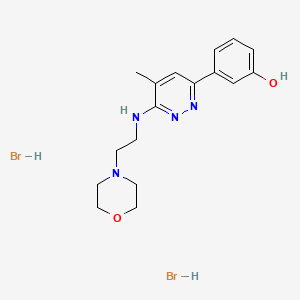


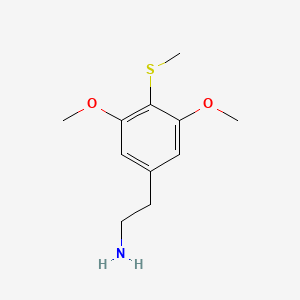
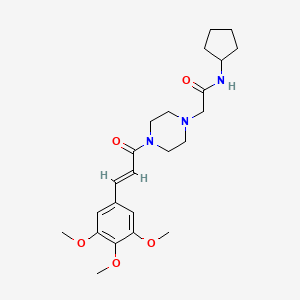
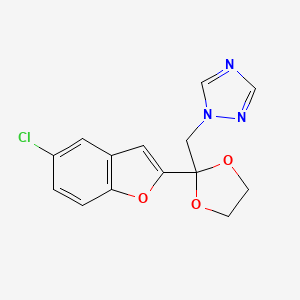



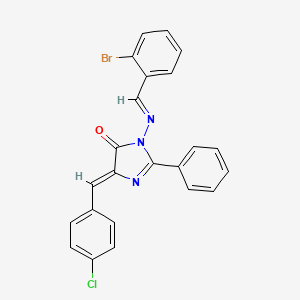
![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
